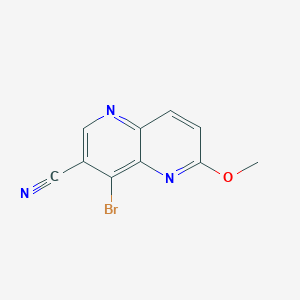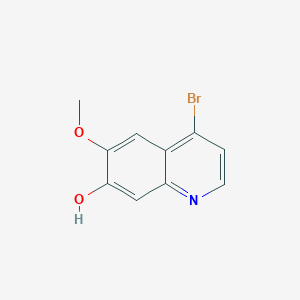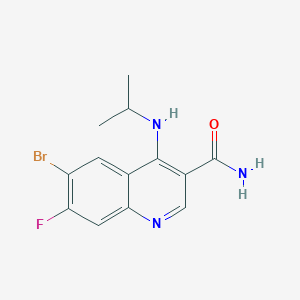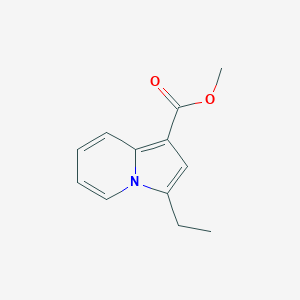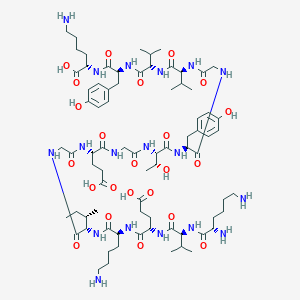
Tyrosine Kinase Peptide 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosine Kinase Peptide 1 is a synthetic peptide sequence derived from amino acid residues. It serves as a substrate for various tyrosine kinases, enzymes that play a crucial role in signal transduction pathways within cells. These pathways are essential for numerous cellular processes, including growth, differentiation, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrosine Kinase Peptide 1 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes cycles of deprotection, coupling, and washing steps to ensure the correct sequence and purity of the peptide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves automated peptide synthesizers that can handle large-scale production. These systems optimize reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Tyrosine Kinase Peptide 1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Tyrosine residues in the peptide can be oxidized using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be performed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions may involve the replacement of specific amino acids within the peptide sequence using chemical or enzymatic methods.
Major Products Formed: The major products of these reactions include oxidized tyrosine residues, reduced cysteine residues, and modified peptide sequences with substituted amino acids.
Scientific Research Applications
Tyrosine Kinase Peptide 1 is widely used in scientific research due to its role as a substrate for tyrosine kinases. Its applications include:
Chemistry: Studying the kinetics and mechanisms of tyrosine kinase reactions.
Biology: Investigating signal transduction pathways and cellular responses to growth factors.
Medicine: Developing diagnostic tools and therapeutic agents for diseases involving tyrosine kinase dysregulation, such as cancer.
Industry: Producing reagents and kits for biochemical assays and drug discovery.
Mechanism of Action
Tyrosine Kinase Peptide 1 exerts its effects by serving as a substrate for tyrosine kinases. These enzymes phosphorylate the tyrosine residues within the peptide, leading to the activation of downstream signaling pathways. The molecular targets and pathways involved include various receptor tyrosine kinases (RTKs) and non-canonical WNT signaling pathways.
Comparison with Similar Compounds
Epidermal Growth Factor Receptor (EGFR) Peptide
Insulin Receptor Peptide
Fibroblast Growth Factor Receptor (FGFR) Peptide
Properties
Molecular Formula |
C77H124N18O23 |
|---|---|
Molecular Weight |
1669.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C77H124N18O23/c1-10-43(8)64(95-70(110)50(18-12-15-33-79)86-69(109)52(29-31-60(104)105)87-73(113)62(41(4)5)93-66(106)49(81)17-11-14-32-78)72(112)84-37-56(99)85-51(28-30-59(102)103)67(107)82-39-58(101)92-65(44(9)96)76(116)89-54(35-45-20-24-47(97)25-21-45)68(108)83-38-57(100)91-61(40(2)3)75(115)94-63(42(6)7)74(114)90-55(36-46-22-26-48(98)27-23-46)71(111)88-53(77(117)118)19-13-16-34-80/h20-27,40-44,49-55,61-65,96-98H,10-19,28-39,78-81H2,1-9H3,(H,82,107)(H,83,108)(H,84,112)(H,85,99)(H,86,109)(H,87,113)(H,88,111)(H,89,116)(H,90,114)(H,91,100)(H,92,101)(H,93,106)(H,94,115)(H,95,110)(H,102,103)(H,104,105)(H,117,118)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-,65-/m0/s1 |
InChI Key |
LJDCPBIMSKFGET-OTBOVQIOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



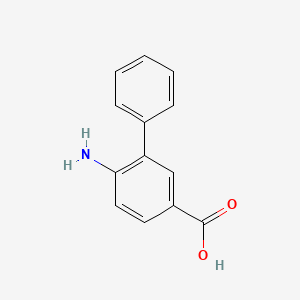
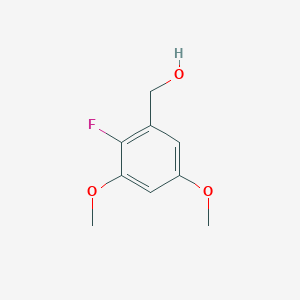
![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)
![5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15364233.png)

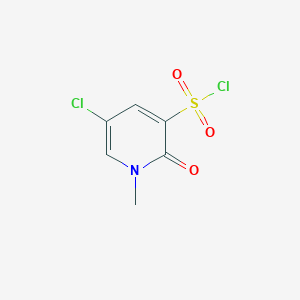

![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)
